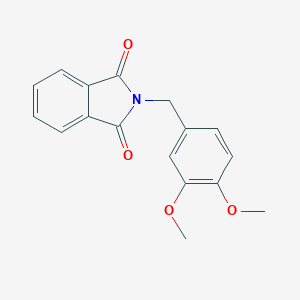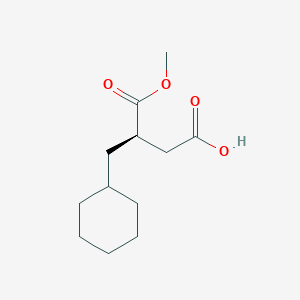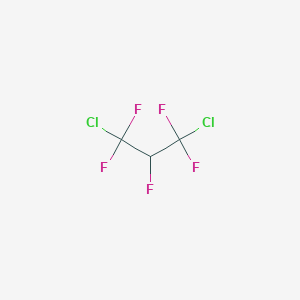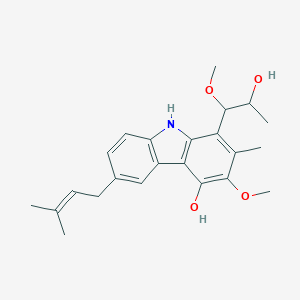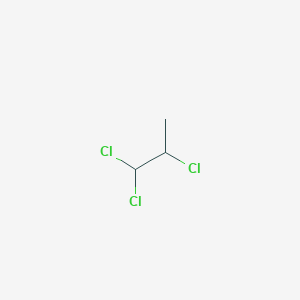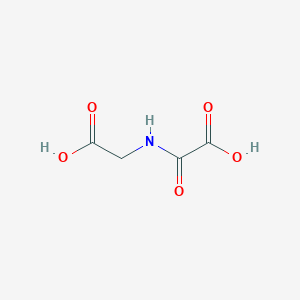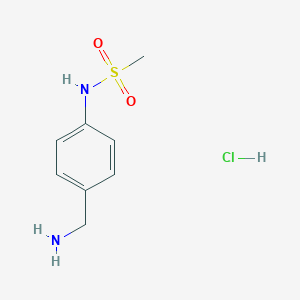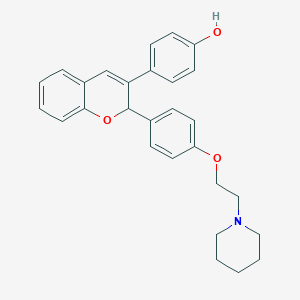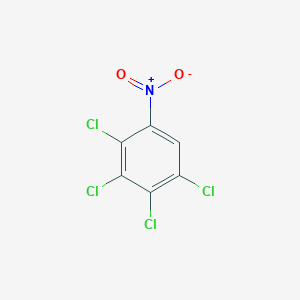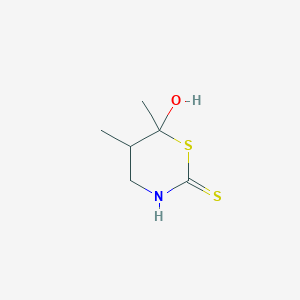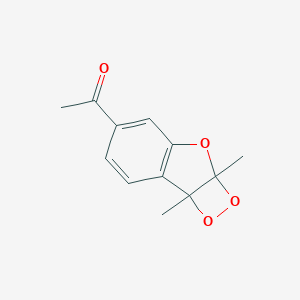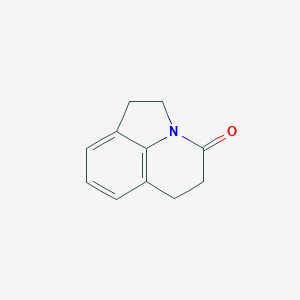
ピロキロン
概要
説明
ピロキロンは、真菌のトリヒドロキシナフタレンレダクターゼ活性部位のナフトールポケットに結合する能力で知られる市販の殺菌剤です . 主にイネいもち病の防除に用いられており、世界中の稲作にとって大きな脅威となっています . ピロキロンの化学式はC11H11NOであり、系統名は1,2,5,6-テトラヒドロピロロ[3,2,1-ij]キノリン-4-オンとしても知られています .
2. 製法
ピロキロンは様々な合成経路で合成することができます。 一般的な方法の1つは、酸性媒体中でグリコロリルとホルムアルデヒドを縮合させてキュウリ[n]リルを生成し、その中にピロキロンをカプセル化する方法です . このカプセル化は、殺虫剤の分解を防ぎ、持続的な放出を可能にします . 工業的な生産方法は、一般的に、化合物の安定性と有効性を確保するため、同様の反応条件を用いた大規模合成が用いられています。
科学的研究の応用
Pyroquilon has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of encapsulation on pesticide degradation and release.
Medicine: Research is ongoing to explore its potential use in developing new antifungal drugs.
準備方法
Pyroquilon can be synthesized through various synthetic routes. One common method involves the condensation of glycoluril and formaldehyde in an acidic medium to form cucurbit[n]uril, which can then encapsulate Pyroquilon . This encapsulation helps in preventing the degradation of the pesticide and allows for sustained release . Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure the stability and efficacy of the compound.
化学反応の分析
ピロキロンは、次のような様々な種類の化学反応を起こします。
酸化: ピロキロンは酸化されて様々な酸化生成物を形成することができます。
還元: 特定の条件下で還元されて、異なる還元型を生じることがあります。
置換: ピロキロンは、特に強塩基の存在下で、置換反応を起こすことができます。
これらの反応に用いられる一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アンモニアなどの求核剤が含まれます . これらの反応から生成される主要な生成物は、用いられる特定の条件と試薬によって異なります。
4. 科学研究への応用
ピロキロンは、幅広い科学研究に利用されています。
化学: 殺虫剤の分解と放出に対するカプセル化の影響を研究するためのモデル化合物として使用されます.
生物学: ピロキロンは、その抗真菌性と真菌におけるメラニン生合成阻害作用について研究されています.
医学: 新しい抗真菌薬の開発におけるその潜在的な用途を探求する研究が進められています。
作用機序
類似化合物との比較
ピロキロンは、他の殺菌剤と比較して、その構造と作用機序において独特です。類似の化合物には以下のようなものがあります。
トリシクラゾール: ピロキロンと同じ経路を標的とする別のメラニン生合成阻害剤です.
アニリンピリミジン: これらの化合物は、植物病害の防除に用いられていますが、作用機序が異なります.
ピロキロンは、トリヒドロキシナフタレンレダクターゼのナフトールポケットへの特異的な結合により、真菌におけるメラニン生合成の強力な阻害剤となっています .
特性
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-10-5-4-8-2-1-3-9-6-7-12(10)11(8)9/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJLAOUDSILTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC=CC1=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058132 | |
| Record name | Pyroquilon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4 mg/mL at 20 °C | |
| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57369-32-1 | |
| Record name | Pyroquilon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57369-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyroquilon [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057369321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyroquilon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02756 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyroquilon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Pyrrolo[3,2,1-ij]quinolin-4-one, 1,2,5,6-tetrahydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYROQUILON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS195Z0WJH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
112 - 113 °C | |
| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of 1,2,5,6-tetrahydropyrrolo [3,2,1-ij] quinolin-4-one (Pyroquilon)?
A1: 1,2,5,6-tetrahydropyrrolo [3,2,1-ij] quinolin-4-one (Pyroquilon) acts as a melanin biosynthesis inhibitor (MBI). Specifically, it targets the naphthol reductase enzymes involved in the dihydroxynaphthalene (DHN) melanin synthesis pathway in fungi [].
Q2: How does Pyroquilon's inhibition of melanin biosynthesis affect fungi?
A2: By inhibiting melanin biosynthesis, Pyroquilon disrupts the formation of the protective melanin layer in fungal cell walls. This makes the fungi more susceptible to environmental stresses and hinders their ability to infect host plants [, , , ]. Notably, Pyroquilon does not directly kill the fungi but rather disarms their ability to cause disease [].
Q3: Can you elaborate on the specific interaction of Pyroquilon with its target enzyme?
A3: Pyroquilon binds to the NADPH-binding site of the target naphthol reductase, specifically the 1,3,8-trihydroxynaphthalene reductase (3HNR) enzyme []. Structural studies have shown that Pyroquilon interacts with the enzyme through a combination of hydrogen bonding and hydrophobic interactions [].
Q4: Are there structural differences in target enzymes that could explain differences in Pyroquilon sensitivity?
A4: Yes, studies comparing two naphthol reductases, 3HNR and 1,3,6,8-tetrahydroxynaphthalene reductase (4HNR), revealed that the 30-fold lower affinity of 4HNR for Pyroquilon is due to unfavorable interactions between the inhibitor and the C-terminal Ile282 of 4HNR [].
Q5: Does Pyroquilon affect fungal growth directly?
A5: Pyroquilon primarily targets melanin biosynthesis and generally does not significantly inhibit fungal growth at concentrations effective for disease control [, , , ].
Q6: What is the chemical formula and molecular weight of Pyroquilon?
A6: The molecular formula of Pyroquilon is C11H9NO, and its molecular weight is 171.19 g/mol.
Q7: Has the stability of Pyroquilon been studied in different environmental conditions?
A7: Yes, research has shown that Pyroquilon degrades in soil, and the degradation rate is influenced by temperature and moisture content. Higher temperatures and moderate moisture levels accelerate the degradation process, suggesting primarily enzymatic degradation [].
Q8: How does soil organic matter content affect Pyroquilon adsorption?
A8: Pyroquilon adsorption is positively correlated with soil organic matter content, indicating that soils rich in organic matter tend to retain Pyroquilon more effectively [].
Q9: What are the primary agricultural applications of Pyroquilon?
A9: Pyroquilon is mainly used as a fungicide to control rice blast disease caused by Pyricularia oryzae (Magnaporthe oryzae) [, , , , , ].
Q10: How effective is Pyroquilon as a seed treatment for rice blast control?
A10: Pyroquilon seed treatments have demonstrated significant efficacy in controlling rice blast [, , , , ]. Research shows that it can effectively suppress leaf blast for several weeks after seeding [, ].
Q11: Can Pyroquilon be used in combination with other fungicides?
A11: Yes, Pyroquilon is often used in combination with other fungicides to broaden the spectrum of activity and potentially delay the development of fungicide resistance [, , ].
Q12: Are there any alternative control methods for rice blast that can be used in conjunction with Pyroquilon?
A12: Yes, integrating cultivar resistance, cultural practices, and chemical control, including the use of Pyroquilon, provides a more sustainable approach to rice blast management [].
Q13: Has resistance to Pyroquilon been reported in fungal populations?
A13: While Pyroquilon has been effective for rice blast control, there are reports of emerging resistance in some P. oryzae populations, particularly in areas with high selection pressure [].
Q14: What is being done to address the issue of fungicide resistance?
A14: Researchers are actively investigating new melanin biosynthesis inhibitors with different modes of action, such as those targeting the dehydratase enzyme in the melanin synthesis pathway [].
Q15: What is the environmental fate of Pyroquilon?
A15: Pyroquilon undergoes degradation in the environment, primarily in soil. The degradation products and their potential environmental impact are still under investigation [, ].
Q16: What analytical techniques are used to detect and quantify Pyroquilon residues?
A16: High-performance liquid chromatography (HPLC) is a common method for detecting and quantifying Pyroquilon residues in various matrices, including soil, plant tissues, and water [, , , ].
Q17: Are there future research directions for Pyroquilon and related compounds?
A17: Ongoing research focuses on developing new melanin biosynthesis inhibitors with improved efficacy, novel modes of action, and reduced environmental impact. This includes exploring synergistic combinations with other fungicides and developing sustainable resistance management strategies [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid,2-[(dimethoxyphosphinothioyl)thio]-,ethyl ester](/img/structure/B166536.png)
